molecular formula C9H7BrN2 B3194943 6-Bromo-2-methyl-1,8-naphthyridine CAS No. 875224-93-4

6-Bromo-2-methyl-1,8-naphthyridine

Cat. No. B3194943
CAS RN: 875224-93-4
M. Wt: 223.07 g/mol
InChI Key: RTTRTADHCPFEGO-UHFFFAOYSA-N
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Description

“6-Bromo-2-methyl-1,8-naphthyridine” is a chemical compound with the molecular formula C9H7BrN2 . It’s a derivative of naphthyridine, a class of compounds that have been studied for their diverse biological activities and photochemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthyridine core, which is a bicyclic compound made up of two fused pyridine rings. This core is substituted at the 6-position with a bromine atom and at the 2-position with a methyl group .

Scientific Research Applications

Synthesis and Derivatives

6-Bromo-2-methyl-1,8-naphthyridine and its derivatives have been synthesized for various applications. A study discusses the synthesis of similar compounds, 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine and 6-methyl-2-(3-methoxyphenyl)-1,8-naphthyridine, and their potent cytotoxicity. The synthesis of carbamate and amine derivatives of these compounds was also explored to address issues of water solubility (林昭蓉, 2006). Additionally, a copper-catalyzed amination of bromonaphthyridines with aqueous ammonia at room temperature was reported, offering an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).

Antibacterial Activity

Research on 1,8-naphthyridine sulfonamides, closely related to this compound, has shown potential antibacterial activity. These compounds were evaluated for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, indicating their potential use in combating bacterial resistance (Oliveira-Tintino et al., 2020).

Biological Activities

1,8-Naphthyridine derivatives, including those similar to this compound, have been recognized for their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They have also shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their broad spectrum of activities establishes them as significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Antimalarial Activity

A study on N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines, which are structurally related to this compound, showed significant antimalarial activity. These compounds were effective against Plasmodium vinckei vinckei in mice, indicating their potential as antimalarial agents (Barlin & Tan, 1985).

Future Directions

The future directions for research on “6-Bromo-2-methyl-1,8-naphthyridine” and similar compounds could include further exploration of their synthesis, properties, and potential applications in various fields such as medicinal chemistry and materials science .

properties

IUPAC Name

6-bromo-2-methyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTRTADHCPFEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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